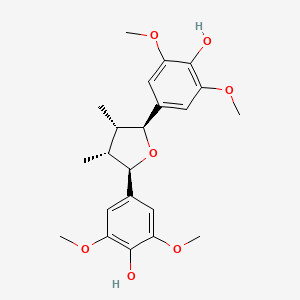

Fragransin B1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12+,21-,22+ |

InChI Key |

CAUANPLJFMVCHO-NHLYHVRYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies for Fragransin B1

Natural Sources and Phytogeographical Distribution

Fragransin B1 has been identified in phylogenetically diverse plant families, highlighting its role as a significant secondary metabolite. The following sections detail its occurrence in two prominent botanical sources.

Isolation from Myristica fragrans (Nutmeg)

The evergreen tree Myristica fragrans Houtt., belonging to the Myristicaceae family, is a well-documented source of this compound. nih.gov Native to the Maluku Islands (the Spice Islands) in Indonesia, this species is now cultivated in various tropical regions, including the West Indies, Sri Lanka, and India. kew.orgresearchtrend.netox.ac.uk The tree thrives in the wet tropical biome and is renowned for producing two distinct spices: nutmeg from its seed kernel and mace from the fleshy red aril covering the seed. researchtrend.netmissouribotanicalgarden.org Lignans (B1203133), including this compound, are among the various bioactive compounds isolated from the seeds of M. fragrans. nih.govagriculturejournals.cz

Table 1: Phytogeographical Distribution of Myristica fragrans

| Region | Status |

|---|---|

| Maluku (Banda Islands) | Native |

Isolation from Haplophyllum tuberculatum

This compound has also been isolated from Haplophyllum tuberculatum (Forssk.) A.Juss, a perennial herb or subshrub belonging to the Rutaceae family. researchgate.net This species has a wide native range, extending from North Africa to North Chad and eastward to India (Gujarat). kew.org It is particularly prevalent in the subtropical biome and has a significant presence in the Irano-Turanian region, the Mediterranean phytogeographical regions, and parts of the Middle East and Central Asia. researchgate.netcatalogueoflife.orgafricanplantdatabase.ch The plant is known to produce a variety of secondary metabolites, including alkaloids, coumarins, and lignans like this compound. researchgate.netekb.egnih.gov

Table 2: Phytogeographical Distribution of Haplophyllum tuberculatum

| Region | Status |

|---|---|

| North Africa to North Chad and India (Gujarat) | Native kew.org |

| Eastern Anatolia, Gobi Desert, Sinai Peninsula, Tien Shan, Altai mountain ranges, Lebanon, Jordan, Israel, Palestine, Syria, Iran, Northern Iraq, Afghanistan, Pakistan, Central Asia | Native Range researchgate.net |

Methodological Advances in Isolation and Purification

The isolation of pure this compound from complex plant matrices necessitates advanced separation techniques. High-resolution chromatographic methods are at the forefront of these efforts, enabling efficient purification.

High-Resolution Chromatographic Methods (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the isolation and analysis of lignans like this compound. plantextractwholesale.comnih.gov These techniques offer high resolution and sensitivity, which are crucial for separating structurally similar compounds often found in plant extracts. plantextractwholesale.commdpi.com Reversed-phase HPLC, utilizing columns such as C18, is particularly well-suited for the separation of moderately polar lignans. mdpi.com The use of UPLC further enhances separation efficiency and reduces analysis time due to the use of smaller particle-sized stationary phases. nih.gov

Table 3: Typical Chromatographic Parameters for Lignan (B3055560) Separation

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 5 µm particle size | C18, <2 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol | Gradient of water and acetonitrile/methanol |

| Detection | UV/Vis (typically around 280 nm for lignans), MS | UV/Vis, MS/MS |

| Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Analysis Time | 30 - 60 min | < 10 min |

Modern approaches to HPLC and UPLC method development for natural product isolation increasingly rely on optimization strategies to enhance separation efficiency. plantextractwholesale.comresearchgate.netiosrphr.org HPLC modeling software can be employed to predict and optimize chromatographic conditions, such as gradient profile and mobile phase composition, thereby minimizing the number of experimental runs required. nih.gov These software tools utilize mathematical models to simulate chromatograms under various conditions, allowing for the in-silico optimization of resolution between target compounds like this compound and other constituents of the plant extract. comsol.comyoutube.com

Furthermore, chromatographic calculations are essential for the successful transfer of an optimized analytical method to a preparative scale for the isolation of larger quantities of the pure compound. nih.govlibretexts.org These calculations help in adjusting parameters such as flow rate, column dimensions, and sample loading to maintain the high resolution achieved at the analytical level. youtube.com

Targeted Isolation of Bioactive Natural Products

The process of isolating specific bioactive compounds like this compound from complex natural extracts is increasingly shifting towards targeted approaches. nih.govresearchgate.net This strategy involves the use of analytical techniques to identify and prioritize compounds with desirable biological activities or specific chemical features early in the isolation workflow. Techniques such as HPLC hyphenated with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in the dereplication process, which is the rapid identification of known compounds in an extract to avoid their redundant isolation. rsc.org

Bioassay-guided fractionation is a classic targeted isolation method where chromatographic fractions are screened for biological activity, and the most active fractions are further purified. frontiersin.org More advanced, modern strategies integrate metabolomic profiling and computational tools to predict and target the isolation of potentially bioactive molecules, making the discovery and purification of compounds like this compound more efficient and focused. researchgate.netfrontiersin.org

Integration with Metabolite Profiling Techniques

The analysis of this compound is increasingly moving beyond simple isolation and quantification, becoming an integral part of broader metabolite profiling, or metabolomics, studies. This approach allows for a comprehensive understanding of the chemical composition of a plant extract and how this compound levels relate to the presence and abundance of other secondary metabolites. Metabolomics, particularly when applied to plants like Myristica fragrans (nutmeg), provides a powerful tool to investigate the complex interplay of biochemical pathways.

Modern analytical platforms, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are central to these integrated analyses. mdpi.com In a typical untargeted metabolomics workflow of a Myristica fragrans extract, a high-resolution LC-MS system would be used to generate a detailed chemical fingerprint of the sample. nih.gov This fingerprint contains mass-to-charge ratio (m/z) and retention time data for thousands of features, each representing a potential metabolite.

The identification of this compound within this complex dataset is a critical step. This is often achieved by comparing the experimental m/z and fragmentation pattern (from MS/MS analysis) of a feature with that of a purified this compound standard or with data from spectral libraries. For instance, in a metabolomic analysis of nutmeg by-products, lignans such as fragransin C1/C2 were tentatively identified by their mass-to-charge ratio and characteristic fragmentation patterns observed in the MS/MS spectrum. nih.gov

Once this compound and other metabolites are identified or putatively annotated, their relative abundances can be compared across different samples. This is where the integration becomes particularly insightful. For example, a metabolomics study might compare different cultivars of Myristica fragrans or plants grown under varying environmental conditions. nih.gov By employing multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), researchers can identify correlations between the levels of this compound and other compounds. mdpi.com This can reveal shared biosynthetic origins or co-regulation of different metabolic pathways.

Detailed research findings from metabolomic studies on plants containing lignans demonstrate the power of this integrated approach. For example, an integrative analysis of the metabolome and transcriptome of Herpetospermum pedunculosum seeds revealed significant correlations between the accumulation of specific lignans and the expression levels of genes in the lignan biosynthetic pathway. nih.gov While this study did not specifically focus on this compound, the methodology is directly applicable. A similar approach in Myristica fragrans could link the abundance of this compound to the expression of genes encoding enzymes like pinoresinol-lariciresinol reductases, which are crucial for lignan biosynthesis. mdpi.com

The data generated from such an integrated analysis is often complex and is best represented in detailed tables that correlate metabolites with their quantitative data across different samples.

Interactive Data Table: Representative Metabolite Profile of Myristica fragrans

Below is a representative data table illustrating how results from an LC-MS-based metabolomic analysis comparing two different Myristica fragrans varieties might be presented. The values represent the relative peak areas of the identified metabolites, indicating their relative abundance.

| Metabolite | Compound Class | Variety A (Relative Peak Area) | Variety B (Relative Peak Area) |

| This compound | Lignan | 15,480 | 9,750 |

| Myristicin | Phenylpropanoid | 85,300 | 110,200 |

| Elemicin | Phenylpropanoid | 42,150 | 55,600 |

| Safrole | Phenylpropanoid | 25,600 | 38,900 |

| Dehydrodiisoeugenol | Lignan | 12,300 | 7,800 |

| Malabaricone C | Alkylphenol | 5,400 | 18,500 |

| Quinic Acid | Organic Acid | 98,700 | 85,400 |

| Catechin | Flavonoid | 2,100 | 3,500 |

This integration of targeted this compound analysis with untargeted metabolomics provides a much richer biological context than the analysis of a single compound. nih.govnih.gov It helps to build a more holistic view of the plant's biochemistry and can be instrumental in quality control, chemotaxonomy, and understanding the synergistic effects of various compounds within the plant matrix.

Biosynthetic Pathways of Fragransin B1

Elucidation of Precursor Molecules

The journey to Fragransin B1 begins with fundamental building blocks derived from primary metabolism. The biosynthesis of lignans (B1203133) is a testament to nature's ability to construct complex secondary metabolites from simpler, ubiquitous compounds.

Role of Phenylpropane Units (C6-C3) in Lignan (B3055560) Biosynthesis

Lignans are fundamentally derived from the dimerization of two phenylpropane (C6-C3) units. nih.govnih.govacs.orgresearchgate.netslideshare.nettechscience.cn These units, consisting of a six-carbon aromatic ring attached to a three-carbon propyl side chain, are the quintessential structural components of this class of compounds. researchgate.net The vast structural diversity observed among lignans arises from the various ways these two phenylpropane monomers can be linked and subsequently modified. nih.gov The initiation of lignan biosynthesis occurs through the phenylpropanoid pathway, which is responsible for generating these crucial C6-C3 units. nih.gov

Proposed Shikimic Acid Pathway Involvement

The ultimate origin of the phenylpropane units lies in the shikimic acid pathway. mdpi.comslideshare.netresearchgate.netirjmets.com This metabolic route, present in plants, bacteria, and fungi, is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan from carbohydrates. slideshare.netslideshare.net Phenylalanine, in particular, serves as the primary precursor for the phenylpropanoid pathway and, by extension, for lignan biosynthesis. nih.govtechscience.cnmdpi.com The shikimic acid pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, a key intermediate that stands at the crossroads of aromatic compound biosynthesis. mdpi.comirjmets.comslideshare.net From chorismate, the pathway proceeds to phenylalanine, which then enters the phenylpropanoid pathway to generate the monolignols that will ultimately form this compound. mdpi.com

Enzymatic Mechanisms in Lignan Formation

The transformation of simple phenylpropane units into the complex, stereochemically defined structure of this compound is orchestrated by a series of highly specific enzymes. These biocatalysts are responsible for guiding the reactions that form the core lignan skeleton and introduce specific chemical modifications.

Identification and Characterization of Key Biosynthetic Enzymes

Several key classes of enzymes are essential for lignan biosynthesis. The initial steps of the phenylpropanoid pathway involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which convert phenylalanine into activated monolignol precursors. nih.govtechscience.cn

A pivotal step in lignan formation is the oxidative coupling of two monolignol molecules. nih.gov This reaction is mediated by laccases or peroxidases in conjunction with dirigent proteins (DIRs). nih.govmdpi.comnsf.gov Dirigent proteins are crucial as they impose stereoselectivity on the coupling reaction, leading to the formation of specific enantiomers of lignans. researchgate.netmdpi.comnsf.gov In the absence of DIRs, the coupling of monolignol radicals results in a racemic mixture of products. nsf.gov

Following the initial coupling, a series of reductases and dehydrogenases further modify the lignan scaffold. Pinoresinol-lariciresinol reductases (PLRs), for instance, are responsible for the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). researchgate.netmdpi.comnsf.gov Secoisolariciresinol dehydrogenase (SDH) then oxidizes secoisolariciresinol to matairesinol. nsf.govmdpi.comnih.gov While the specific enzymes involved in the final steps to this compound are still under investigation, it is clear that a cascade of enzymatic reactions is required to produce its unique tetrahydrofuran (B95107) structure. researchgate.net

Table 1: Key Enzyme Classes in Lignan Biosynthesis

| Enzyme Class | Function |

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid. nih.gov |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-coumarate-CoA ligase (4CL) | Activates p-coumaric acid. techscience.cn |

| Dirigent Proteins (DIRs) | Control the stereochemistry of monolignol coupling. nih.govmdpi.comnsf.gov |

| Laccases/Peroxidases | Catalyze the oxidative coupling of monolignols. nih.govnsf.gov |

| Pinoresinol-lariciresinol reductases (PLRs) | Reduce pinoresinol and lariciresinol. researchgate.netmdpi.comnsf.gov |

| Secoisolariciresinol dehydrogenase (SDH) | Oxidizes secoisolariciresinol. nsf.govmdpi.comnih.gov |

Cascade Enzymatic Transformations in Lignan Stereochemistry

The stereochemistry of lignans is a critical feature, and it is established through a cascade of enzymatic transformations. nih.gov The initial enantioselective coupling of monolignols, directed by dirigent proteins, sets the absolute configuration of the resulting lignan. nih.gov Subsequent enzymatic reactions, catalyzed by stereospecific reductases and other modifying enzymes, further refine the three-dimensional structure. nih.gov The formation of the tetrahydrofuran ring in lignans like this compound is a key stereochemical step, often involving intramolecular cyclization reactions that are under strict enzymatic control. researchgate.net The precise sequence and stereoselectivity of these enzymatic steps ensure the formation of a single, biologically active stereoisomer of the final lignan product.

Genetic Basis and Regulation of Biosynthesis

The production of this compound is ultimately controlled at the genetic level. The genes encoding the biosynthetic enzymes are subject to complex regulatory networks that dictate when, where, and in what quantities the compound is produced within the plant.

The expression of genes involved in the phenylpropanoid and lignan biosynthetic pathways is often coordinately regulated. nih.gov Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of gene transcription, play a crucial role in this process. nih.govpsu.edu In many cases, the genes for a particular metabolic pathway are organized into clusters within the genome, allowing for their coordinated expression. nih.gov

Transcriptomic and Metabolomic Analyses in Producing Organismsufl.edu

Integrated transcriptomic and metabolomic analyses represent a powerful strategy for identifying candidate genes and elucidating the biosynthetic pathways of specialized metabolites. researchgate.netaustinpublishinggroup.com While numerous studies have successfully used metabolomic approaches to identify and quantify the diverse phytochemicals in Myristica fragrans, including a range of lignans and neolignans, a dedicated study combining this with transcriptomics specifically for this compound biosynthesis is not yet prominent in the literature. researchgate.netmdpi.comnih.gov

Metabolomic profiling using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) has confirmed the presence of various lignans in nutmeg extracts. nih.govmdpi.com These analyses reveal differences in the concentration and composition of metabolites between different parts of the plant, such as the seed (nutmeg) and the aril (mace). For example, lignans are known to be among the most abundant secondary metabolites in both the nutmeg kernel and mace. nih.gov

A combined transcriptomic and metabolomic study would correlate the expression levels of candidate genes with the abundance of specific lignans. For instance, researchers could compare tissues with high and low concentrations of this compound and identify genes whose expression is significantly higher in the high-concentration tissues. Genes encoding dirigent proteins, laccases, and other modifying enzymes that show a strong positive correlation with this compound levels would be considered strong candidates for involvement in its biosynthesis. Although studies have examined the transcriptome of M. fragrans for other purposes, such as analyzing stress responses, their data has not been specifically mined and correlated with lignan metabolite data to map the this compound pathway. frontiersin.org

Table 2: Illustrative Metabolomic Data of Lignan Distribution in Myristica fragrans

This table illustrates the type of relative abundance data for key lignans that can be obtained from metabolomic analysis of different tissues of the nutmeg plant. Such data is foundational for correlation with transcriptomic profiles.

| Compound | Compound Type | Relative Abundance in Seed (Nutmeg) | Relative Abundance in Aril (Mace) |

| Macelignan | Dibenzylbutane Lignan | High | High |

| Meso-dihydroguaiaretic acid | Dibenzylbutane Lignan | High | Moderate |

| Nectandrin B | Tetrahydrofuran Lignan | Moderate | Moderate |

| This compound | Tetrahydrofuran Lignan | Present | Present |

| Licarin A | Neolignan | Present | Present |

| Otobain | Neolignan | Present | Present |

Molecular and Cellular Mechanisms of Biological Activity of Fragransin B1

In Vitro Biological Activities and Cellular Models

Research has established the bioactivity of Fragransin B1 against several protozoan parasites and has explored its effects in cellular assays, highlighting its cytotoxic and potential anti-inflammatory properties.

Antiplasmodial Activity against Plasmodium falciparum Strains

This compound has been evaluated for its activity against the protozoan parasite Plasmodium falciparum, the primary causative agent of human malaria. researchgate.netnih.gov In vitro testing against the NF54 strain, a chloroquine-sensitive strain, showed that this compound possesses antiplasmodial activity. nih.govnih.gov The compound exhibited a half-maximal inhibitory concentration (IC50) of 13.9 µM. nih.gov This activity was part of a broader screening of compounds isolated from the roots of Haplophyllum tuberculatum. researchgate.netnih.gov

Antiprotozoal Activity against Leishmania donovani and Trypanosoma brucei rhodesiense

The antiprotozoal spectrum of this compound extends to other significant human pathogens, including Leishmania donovani and Trypanosoma brucei rhodesiense. researchgate.netnih.gov L. donovani is the causative agent of visceral leishmaniasis, while T. b. rhodesiense causes East African human trypanosomiasis, or sleeping sickness.

In vitro assays demonstrated that this compound is active against the amastigote stage of L. donovani (strain MHOM-ET-67/L82), with an IC50 value of 26.6 µM. nih.gov Against the bloodstream forms of T. b. rhodesiense (strain STIB 900), it showed more potent activity, with an IC50 value of 14.7 µM. nih.gov

Other Reported In Vitro Bioactivities (e.g., anti-inflammatory potential in cellular assays)

In conjunction with assessments of its antiparasitic effects, this compound was evaluated for its cytotoxicity against a mammalian cell line to determine its selectivity. The compound was tested against rat myoblast L6 cells, where it displayed cytotoxicity with an IC50 value of 119.5 µM. researchgate.netnih.gov This cytotoxicity is a crucial parameter for evaluating the therapeutic potential and selectivity of a bioactive compound.

While direct studies on the anti-inflammatory activity of this compound are limited, research on related lignans (B1203133) provides insights into its potential in this area. nih.govresearchgate.netnih.govmdpi.com Lignans as a class of compounds are recognized for their anti-inflammatory properties, often exerted through the modulation of key signaling pathways. nih.govmdpi.com For instance, Fragransin B2, a stereoisomer of this compound, has been shown to effectively inhibit the expression of tumor necrosis factor-alpha (TNF-α) mRNA in cellular models. researchgate.net This suggests that this compound may possess similar anti-inflammatory potential, a hypothesis that warrants further specific investigation.

Table 1: In Vitro Biological Activity of this compound

| Activity Type | Organism/Cell Line | Strain | IC50 (µM) | Citation |

|---|---|---|---|---|

| Antiplasmodial | Plasmodium falciparum | NF54 | 13.9 | nih.gov |

| Antileishmanial | Leishmania donovani (amastigotes) | MHOM-ET-67/L82 | 26.6 | nih.gov |

| Antitrypanosomal | Trypanosoma brucei rhodesiense | STIB 900 | 14.7 | nih.gov |

| Cytotoxicity | Rat myoblast cells | L6 | 119.5 | nih.gov |

Elucidation of Cellular and Molecular Targets

The precise molecular mechanisms underpinning the biological activities of this compound are not yet fully understood. However, research into the broader class of lignans offers a framework for its potential interactions with cellular components and signaling pathways.

Identification of Binding Proteins or Receptors

To date, specific binding proteins or cellular receptors for this compound have not been identified in the scientific literature. The molecular targets responsible for its antiprotozoal and cytotoxic effects remain to be elucidated. Identifying these targets is a critical next step in understanding its mechanism of action and for any future development. General mechanisms for some antiprotozoal agents include interference with DNA structure or parasite-specific enzymes, but whether this compound utilizes these or other mechanisms is currently unknown. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, inflammasomes, adenosine (B11128) pathways for related compounds)

While direct evidence for this compound's impact on intracellular signaling is scarce, the activities of related lignans strongly suggest potential mechanisms related to the modulation of inflammatory pathways. nih.govmdpi.comfrontiersin.org Many lignans are known to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govmdpi.com NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com Inhibition of this pathway by lignans leads to a downstream reduction in the production of these inflammatory mediators. nih.gov

Furthermore, some lignans have been shown to modulate the activity of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. nih.govnih.govmdpi.com The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. mdpi.commdpi.com The ability of some lignans to suppress NLRP3 inflammasome activation is often linked to their capacity to inhibit the NF-κB pathway (a key priming signal for the inflammasome) and to reduce levels of reactive oxygen species (ROS), a common activation signal. nih.gov Given the structural similarity and shared biological activities with other lignans, it is plausible that the effects of this compound may also be mediated, at least in part, through the modulation of the NF-κB and NLRP3 inflammasome pathways. However, this requires direct experimental verification.

Lack of Specific Research on this compound's Direct Impact on Cell Cycle and Cellular Processes

Despite significant interest in the biological activities of lignans, a class of chemical compounds found in plants, specific research detailing the direct molecular and cellular mechanisms of this compound on cell cycle regulation and other related cellular processes is not extensively available in publicly accessible scientific literature.

This compound is a known lignan (B3055560) found in plants such as nutmeg (Myristica fragrans) and Kadsura longipedunculata. nih.govd-nb.info While studies have been conducted on crude extracts of these plants and other related lignan compounds, the specific contribution of this compound to cell cycle modulation and apoptosis has not been individually characterized.

Research on extracts from Myristica fragrans and other isolated lignans has revealed various effects on cellular processes, highlighting the potential of this class of compounds. However, it is crucial to note that these findings cannot be directly and solely attributed to this compound, as different lignans from the same source can exert different or even opposing effects. nih.govjcdr.net

For context, related studies have shown:

An aqueous extract of Myristica fragrans, containing a mixture of lignans, was found to inhibit the proliferation of mammalian splenocytes by inducing cell cycle arrest in the G1 phase and promoting apoptosis. nih.gov

Another lignan from Myristica fragrans, macelignan, was observed to cause cell cycle arrest at both the G0/G1 and G2 phases and to induce apoptosis in human colorectal cancer cell lines (HCT116). jcdr.net

Conversely, a different related lignan, Nectandrin B, also isolated from nutmeg, has been shown to prevent cellular senescence and reduce cell cycle arrest in human diploid fibroblasts. nih.gov

The essential oil of Kadsura longipedunculata, a plant also containing this compound, was found to induce apoptosis by increasing the activity of caspase 3/7, key executioner enzymes in the apoptotic pathway. d-nb.info

Structure Activity Relationship Sar Studies of Fragransin B1 and Lignan Analogs

Experimental Approaches to SAR

Systematic Modification and Bioactivity Assessment

The systematic modification of the Fragransin B1 structure and its analogs, particularly those containing a tetrahydrofuran (B95107) ring, is a common strategy to probe for pharmacologically important features. This involves altering substituents on the aromatic rings, modifying the core tetrahydrofuran structure, and synthesizing different stereoisomers. jst.go.jpthieme-connect.com The resulting library of compounds is then subjected to biological assays to assess how these changes affect a specific activity, such as antifungal, antiprotozoal, or antitumor effects. oup.commdpi.com

For instance, in studies of tetrahydrofuran lignans (B1203133) analogous to this compound, researchers have synthesized derivatives by changing the groups on the phenyl rings and at various positions on the tetrahydrofuran core. oup.comoup.com The bioactivity of these new compounds is then compared to the parent molecule. A study on the tetrahydrofuran lignan (B3055560) virgatusin involved modifying the substituents on the 7'-phenyl group and at the 9 and 9' positions. The antifungal activity of these derivatives was then evaluated against various fungal strains, revealing that certain modifications led to enhanced potency while others diminished it. oup.comoup.com This methodical process of modification and assessment is fundamental to building a comprehensive SAR profile.

Another approach involves the synthesis of aza-analogs, where an oxygen atom in the tetrahydrofuran ring is replaced by a nitrogen atom, creating an azasesamin series. These analogs were evaluated for their antitumor activity, with some derivatives showing significantly enhanced effects compared to the original lignan, sesamin. mdpi.com This highlights how even fundamental changes to the core scaffold can be explored to develop novel compounds with improved therapeutic properties.

The table below illustrates how systematic modifications of a related tetrahydrofuran lignan, (-)-Virgatusin, affect its antifungal activity against Colletotrichum lagenarium. This provides a model for how this compound's bioactivity could be assessed and optimized.

| Compound | Modification from Parent Structure ((-)-Virgatusin) | Antifungal Activity (% Inhibition at 100µM) | Reference |

|---|---|---|---|

| (-)-Virgatusin | Parent Compound | High | oup.com |

| Virg 2 | -OCH3 at C9/C9' replaced with -CH2OH | Low | oup.com |

| Virg 12 | -OCH3 at C9/C9' replaced with -CH3 | Low | oup.com |

| Virg 13 | -OCH3 at C9/C9' replaced with -COOH | Inactive | oup.com |

| Virg 15 | 7'-(3,4-methylenedioxyphenyl) replaced with 7'-(4-methoxyphenyl) | Higher than parent | oup.comoup.com |

Identification of Essential Structural Motifs for Activity

Through the comparative analysis of bioactivity across a series of analogs, researchers can identify the key structural motifs—the parts of the molecule that are essential for its biological function. For tetrahydrofuran lignans like this compound, several features have been identified as crucial.

The stereochemistry of the tetrahydrofuran ring is consistently shown to be a critical determinant of biological activity. jst.go.jp For example, the natural isomer of a lignan often displays significantly higher potency than its synthetic enantiomer or diastereomers. oup.com This stereo-specificity suggests a precise interaction with a biological target, where only the correct three-dimensional arrangement can ensure effective binding.

The nature and position of substituents on the phenyl rings are also vital. In studies of the lignan virgatusin, it was demonstrated that the two methoxy (B1213986) groups at the C9 and C9' positions, as well as the 3,4-methylenedioxyphenyl group at the C7 position, were essential for high antifungal activity. oup.comoup.com Removal or alteration of these groups led to a significant loss of potency. This indicates that these specific substituents are directly involved in the interaction with the molecular target or are crucial for maintaining the optimal electronic and steric properties of the molecule.

Furthermore, the tetrahydrofuran ring itself is a key structural component, acting as a central scaffold that correctly orients the pendant aryl groups for interaction with a receptor or enzyme. ontosight.ai The differential activity observed between this compound and its stereoisomer, Fragransin B2, further underscores the importance of the specific spatial arrangement of the substituents on this core ring system.

Computational SAR Modeling

Computational, or in silico, methods provide a powerful complement to experimental SAR studies. These techniques use computer models to predict the biological activity of compounds, helping to rationalize experimental findings and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov For a class of compounds like lignans, a QSAR model is built by first calculating a set of numerical descriptors for each molecule that quantify its structural, physical, and chemical properties. Then, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.net

While a specific QSAR model for this compound is not extensively documented in the literature, the methodology has been applied to the broader lignan class. researchgate.net Such a model for tetrahydrofuran lignans would allow researchers to predict the activity of novel, unsynthesized this compound analogs. This predictive capability can save significant time and resources by prioritizing the synthesis of compounds that are most likely to be active. The reliability of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its predictive power.

Molecular Descriptors and Their Correlation with Biological Responses

Molecular descriptors are numerical values that describe the properties of a molecule. In QSAR studies, hundreds or even thousands of descriptors can be calculated for each compound. mdpi.com These are broadly categorized into groups such as:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These relate to the 2D representation of the molecule, describing its size, shape, and branching.

Geometric descriptors: These are derived from the 3D structure of the molecule.

Physicochemical descriptors: These include properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com

In the analysis of lignans, descriptors such as molecular weight, LogP, the number of hydrogen bond donors and acceptors, the number of rotatable bonds, and polar surface area have been extensively used. mdpi.comnih.gov Studies have shown that these descriptors can effectively separate different subclasses of lignans and correlate with their "drug-likeness." researchgate.net For instance, Principal Component Analysis (PCA), a statistical technique, has been used to show that lignans occupy a favorable region of chemical space for drug development, based on these descriptors. mdpi.comnih.gov The correlation between these descriptors and biological responses provides insight into the mechanisms of action. For example, a strong correlation with LogP might suggest the importance of membrane permeability, while a correlation with hydrogen bond donors/acceptors points to specific interactions with a protein target.

The table below lists some common molecular descriptors and their general significance in the context of SAR for lignan-like compounds.

| Molecular Descriptor | Description | General Correlation with Biological Response | Reference |

|---|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects absorption, distribution, and diffusion. Often constrained in drug design (e.g., Lipinski's Rule of Five). | mdpi.com |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between n-octanol and water; measures a compound's hydrophobicity. | Crucial for membrane permeability and transport to the target site. Both excessively high and low values can be detrimental. | mdpi.com |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Indicates the potential for specific hydrogen-bonding interactions with a biological target. | mdpi.comnih.gov |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | Indicates the potential for specific hydrogen-bonding interactions with a biological target. | mdpi.comnih.gov |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. | mdpi.comnih.gov |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | Higher flexibility can be beneficial for binding but may also lead to a loss of entropy upon binding, reducing affinity. | mdpi.comnih.gov |

Advanced Analytical and Spectroscopic Characterization for Research Applications

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the cornerstone of molecular structure determination. By analyzing the interaction of molecules with electromagnetic radiation, researchers can piece together the atomic connectivity and stereochemistry of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the complete structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of Fragransin B1.

One-dimensional (1D) NMR:

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their immediate electronic environment. For this compound, ¹H NMR spectra reveal signals corresponding to aromatic protons on the phenyl rings, protons on the central tetrahydrofuran (B95107) ring, and protons of the methoxy (B1213986) and methyl groups. The chemical shifts (δ) and coupling constants (J) provide clues about the connectivity and relative orientation of these protons.

¹³C NMR (Carbon-13 NMR): This method detects the different carbon atoms in the structure. The spectrum of this compound shows distinct signals for the carbons in the aromatic rings, the tetrahydrofuran moiety, the methyl groups, and the methoxy groups, confirming the key structural components. figshare.com

Two-dimensional (2D) NMR: To assemble the full structure and assign all proton and carbon signals unambiguously, researchers employ 2D NMR experiments. wordpress.comresearchgate.net These techniques show correlations between different nuclei.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, helping to trace the connections between adjacent protons, for instance, through the dimethyl-tetrahydrofuran core. rutgers.educam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton partners. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, such as linking the aromatic rings to the tetrahydrofuran core. researchgate.net

The combined data from these NMR experiments allows for the complete and unambiguous assignment of the chemical structure of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) figshare.com

| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) |

|---|---|---|

| 1 | 134.9 | |

| 2 | 100.6 | |

| 3 | 143.5 | |

| 4 | 135.1 | |

| 5 | 148.9 | |

| 6 | 106.1 | |

| 1' | 133.0 | |

| 2' | 146.4 | |

| 3' | 144.1 | |

| 4' | 109.3 | |

| 5' | 132.2 | |

| 6' | 113.3 | |

| α | 93.5 | |

| β | 3.42 (1H, m) | 45.8 |

| γ | 1.39 (3H, d, J = 6.5 Hz) | 17.8 |

| α' | 130.9 | |

| β' | 123.5 | |

| γ' | 1.87 (3H, d, J = 6.5 Hz) | 18.3 |

| -OCH₃ | 55.3 | |

| -OCH₃ | 56.6 |

Note: The table is based on data reported from the isolation of this compound from Myristica fragrans stem bark. Some proton signals were not explicitly listed in the source.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. It is typically used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts like the sodiated molecule [M+Na]⁺. For this compound, an amorphous solid form has been identified with an ESIMS showing a signal at m/z 405 for the [M+H]⁺ ion. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the exact elemental composition of a molecule, which is a critical step in confirming its identity and distinguishing it from other compounds with the same nominal mass. For example, a high-resolution ESI-MS analysis of this compound isolated from Myristica fragrans detected a sodiated molecule [M+Na]⁺ at an m/z of 377.1365, which corresponds to the calculated exact mass for the molecular formula C₂₁H₂₂O₅Na. figshare.com This data is crucial for confirming the molecular formula during structural elucidation.

This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers) due to its stereogenic centers in the tetrahydrofuran ring. Determining the absolute configuration of these centers is a significant challenge in natural product chemistry.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property for a chiral molecule. Comparing the measured optical rotation of an isolated natural product to that of a synthesized standard with a known absolute configuration is a classic method for stereochemical assignment. mdpi.com While specific optical rotation values for this compound are not readily available in all literature, this method is fundamental for its stereoisomers.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. By comparing experimental CD or VCD spectra with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of complex molecules like this compound can be determined. stackexchange.com This combination of experimental measurement and theoretical calculation is a powerful modern approach for assigning absolute stereochemistry when other methods are not feasible.

Chromatographic Analysis for Purity and Quantification in Research Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for the isolation of this compound from its natural sources, as well as for assessing the purity and determining the concentration of research samples.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used extensively in the analysis of natural products. rasayanjournal.co.inscioninstruments.com

In the context of this compound research, HPLC is used for:

Isolation and Purification: HPLC, particularly at the semi-preparative scale, is used as a final purification step to obtain highly pure this compound from complex plant extracts or column chromatography fractions. researchgate.net

Purity Assessment: Analytical HPLC is the standard method for determining the purity of a sample of this compound. chemfaces.com A pure sample should ideally show a single, sharp peak under various chromatographic conditions.

Quantification: By creating a calibration curve with standards of known concentration, HPLC with a suitable detector (e.g., UV-Vis) can be used to accurately quantify the amount of this compound in an extract or formulation. ijcce.ac.ir

Activity-Guided Fractionation: HPLC can be coupled with bioassays to screen fractions of a plant extract for biological activity. This approach, known as HPLC-based activity profiling, can pinpoint active compounds like this compound within a complex mixture. mdpi.comresearchgate.net

A typical HPLC method for lignans (B1203133) involves a reversed-phase column (e.g., C18) and a gradient elution system with a mobile phase consisting of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at much higher pressures. phenomenex.com

The main advantages of UHPLC over conventional HPLC include:

Increased Resolution and Efficiency: The smaller particles lead to sharper and narrower peaks, allowing for better separation of closely related compounds in a complex mixture. phenomenex.com

Faster Analysis Times: The high pressure allows for higher flow rates without sacrificing separation efficiency, significantly reducing the run time, often from 25 minutes by HPLC to under 13 minutes by UHPLC for similar separations. nih.gov

Higher Sensitivity: The narrower peaks result in a greater peak height and a better signal-to-noise ratio, which enhances detection sensitivity. phenomenex.com

For research on this compound, UHPLC is particularly valuable for high-throughput screening of numerous plant extracts, metabolic profiling studies, and the rapid analysis of complex samples where it may be present alongside its stereoisomers and other related lignans. researchgate.netnih.gov The enhanced resolution and speed make UHPLC a superior tool for modern analytical challenges in natural product research.

Preparative Chromatography for Scale-up of Research Material

The transition from analytical-scale identification to comprehensive biological and pharmacological research on a natural product like this compound necessitates the acquisition of the compound in larger quantities, typically in the milligram to gram range. chromatographyonline.com Preparative chromatography is the cornerstone technique for achieving this scale-up, aimed at isolating the target compound at a high purity level from complex crude extracts. chemistryworld.com Unlike analytical chromatography, which prioritizes resolution and sensitivity for detection and quantification, preparative chromatography focuses on maximizing throughput and load capacity to yield substantial amounts of purified material. chemistryworld.combiotage.com

The isolation of this compound from natural sources, such as the seeds of Myristica fragrans, serves as a practical example of the application of these techniques. researchgate.net The process typically involves a multi-step chromatographic strategy to handle the complexity of the initial plant extract.

An initial coarse separation is often performed using traditional column chromatography over a stationary phase like silica (B1680970) gel. researchgate.net This step fractionates the crude extract based on polarity, grouping compounds with similar properties and significantly reducing the complexity of the mixture for subsequent, higher-resolution steps. Following this, fractions identified as containing this compound are often subjected to further purification using techniques like Sephadex LH-20 column chromatography. researchgate.net This size-exclusion chromatography separates molecules based on their size, effectively removing interfering compounds of different molecular weights.

For the final polishing step, to achieve the high purity (e.g., ≥98%) required for research applications, preparative High-Performance Liquid Chromatography (HPLC) is frequently employed. researchgate.netchemfaces.com Preparative HPLC operates on the same principles as its analytical counterpart but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate the target compound in significant quantities. biotage.com

The development of a preparative HPLC method is a systematic process. It begins with an optimized analytical method, which is then scaled up by adjusting parameters such as column dimensions, flow rate, and sample load while maintaining the separation's integrity. biotage.comcytivalifesciences.com Key to a successful scale-up is maintaining the linear velocity of the mobile phase and the ratio of sample load to the mass of the stationary phase. biotage.com

Below are tables summarizing the chromatographic systems used in the isolation of this compound and illustrating a typical linear scale-up from an analytical to a preparative method.

Table 1: Chromatographic Systems for this compound Purification This table outlines the multi-step chromatographic strategy commonly used for the isolation of this compound from a crude plant extract. researchgate.net

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System (Gradient or Isocratic) | Purpose |

| Silica Gel Column Chromatography | Silica Gel | Hexane-Ethyl Acetate or Chloroform-Methanol gradients | Initial fractionation of crude extract |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Chloroform/Methanol mixtures | Removal of impurities based on molecular size |

| Preparative HPLC | Reversed-Phase (C18) | Acetonitrile-Water or Methanol-Water gradients | Final purification to high purity (≥98%) |

Table 2: Example of Method Scale-up for Preparative HPLC of this compound This table demonstrates the linear scaling of parameters from an analytical method to a preparative method to increase the yield of the purified compound. biotage.com

| Parameter | Analytical Scale | Preparative Scale | Scaling Factor |

| Column Dimensions (ID x L) | 4.6 x 250 mm | 21.2 x 250 mm | ~21.2x |

| Stationary Phase Mass | ~2.5 g | ~53 g | ~21.2x |

| Flow Rate | 1.0 mL/min | 21.2 mL/min | 21.2x |

| Sample Load | 1-2 mg | 20-40 mg | ~20x |

| Expected Yield per Run | <1 mg | ~15-30 mg | ~20x |

The successful scale-up of this compound purification through these preparative chromatographic techniques is essential for enabling advanced research into its biological activities and potential applications. The ability to produce a consistent supply of high-purity material underpins the reliability and reproducibility of subsequent in vitro and in vivo studies.

Computational Chemistry and Chemoinformatics Studies of Fragransin B1

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of techniques that use classical mechanics to predict the behavior of molecules. These methods are essential for studying the dynamic nature of ligand-receptor interactions and understanding the physical basis of molecular recognition.

Molecular docking is a computational procedure that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., Fragransin B1) when bound to a second molecule (the receptor, typically a protein). The process involves sampling a vast number of possible conformations of the ligand within the binding site of the receptor and scoring them using a function that approximates the binding free energy.

This technique is crucial in drug discovery for screening virtual libraries of compounds against a specific therapeutic target. Although specific docking studies centered on this compound are limited, research on other lignans (B1203133) demonstrates the utility of this approach. For instance, a 2023 study investigated 120 lignans as potential inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. mdpi.com The study identified several lignans with strong binding affinities to the MDM2 active site, surpassing that of a known reference inhibitor. mdpi.com Such studies typically identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

Table 1: Illustrative Molecular Docking Results for Lignans Targeting MDM2 (Note: This data is for other lignans and serves as an example of typical results from docking studies.)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Justin A | -7.526 | VAL93, HIS96, ILE99 |

| 6-hydroxy justicidin A | -7.438 | LEU54, GLY58, TYR100 |

| 6'-hydroxy justicidin B | -7.240 | ILE61, MET62, PHE91 |

| Nutlin-3a (Reference) | -6.830 | LEU54, VAL75, TYR100 |

Data sourced from a study on lignans as MDM2-p53 inhibitors. mdpi.com

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the conformational changes of both the ligand and its target protein, offering insights into the stability of their complex. nih.govmdpi.com

Conformational Analysis: MD simulations are used to explore the conformational landscape of molecules in different environments, such as in an aqueous solution. nih.gov The simulation generates a trajectory—a series of snapshots of the system over time—which can be analyzed to understand how bond angles and dihedrals fluctuate. This is critical for understanding how a molecule like this compound might adapt its shape to fit into a protein's binding pocket. Studies on other lignans have used MD to explore their conformational behavior and hydration effects, revealing how solvent molecules influence their structure. mdpi.comnih.gov The stability of a protein-ligand complex during a simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable, low-fluctuation RMSD suggests a stable binding mode. mdpi.com

Binding Free Energy Calculations: MD simulations can be used to calculate the binding free energy of a ligand to a receptor with higher accuracy than docking alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used post-simulation techniques. These methods calculate the free energy by combining the molecular mechanics energy of the complex with solvation free energies. This approach was used in the aforementioned study of lignans targeting MDM2 to confirm that the top candidates formed energetically favorable and stable complexes throughout the 100-nanosecond simulations. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for calculating properties that depend on the distribution of electrons, such as molecular orbital energies, electrostatic potential, and bond dissociation enthalpies. researchgate.netresearchgate.net

Electronic Structure: DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. araproceedings.com

Reactivity: DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This allows for the prediction of sites within a molecule like this compound that are most likely to engage in electrostatic interactions or undergo chemical reactions. araproceedings.com DFT calculations have been effectively used to substantiate reaction mechanisms and explore the reactivity of various lignin (B12514952) and lignan (B3055560) structures. researchgate.netresearchgate.net

Table 2: Key Molecular Descriptors from DFT and Their Significance

| Descriptor | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| MEP Map | Molecular Electrostatic Potential mapped on the electron density surface. | Visually identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Quantum chemical methods like DFT are also employed for high-accuracy conformational analysis. By calculating the precise energy of different spatial arrangements (conformers) of a molecule, researchers can predict the most stable, lowest-energy structures.

A DFT study on the aryltetralin lignan lactones polygamain and morelensin, for example, investigated their conformational properties in both the gas phase and in solution. nih.gov The calculations revealed that polygamain has a very rigid conformation, while morelensin exhibits significant conformational flexibility, primarily due to the rotation of its two methoxy (B1213986) groups. nih.gov Such an analysis for this compound would be invaluable for understanding its intrinsic flexibility and which conformers are likely to be biologically active. These calculations can also predict the relative stability of different conformers, providing insight into the energy barriers between them.

Chemoinformatic Analysis of Lignan Chemical Space

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. A key application is the analysis of "chemical space"—the multi-dimensional property space occupied by all possible molecules.

Studies performing chemometric analysis on large sets of lignans have been conducted to evaluate their physicochemical properties and assess their potential as therapeutic agents. nih.govnih.gov These analyses often calculate molecular descriptors such as molecular weight (MW), number of hydrogen bond donors and acceptors, number of rotatable bonds, and polar surface area (PSA). These descriptors are then compared against established benchmarks for "lead-likeness" and "drug-likeness," such as Lipinski's Rule of Five, which help predict if a compound is likely to have good oral bioavailability.

A comprehensive analysis of classical lignans, neolignans, and other related structures found that while very few lignans qualified as "lead-like," a large proportion (over 75%) were situated within the "drug-like" chemical space. nih.govnih.gov The study used Principal Component Analysis (PCA) to effectively separate different lignan subclasses based on these molecular descriptors. nih.gov As a classical lignan, this compound would be expected to possess the high level of drug-likeness characteristic of its class, making it an attractive scaffold for further investigation in drug discovery. nih.govdntb.gov.uamdpi.com

Table 3: General Physicochemical Properties of the Lignan Class in Chemoinformatic Analyses

| Property | General Finding for Classical Lignans | Relevance |

| Drug-Likeness | A very large proportion (>75%) fulfill requirements for being in drug-like space. nih.gov | Suggests good potential for development as therapeutic agents. |

| Lead-Likeness | Generally not considered lead-like due to higher complexity and molecular weight compared to typical fragment-based leads. nih.gov | Indicates they are more suitable as drug candidates than starting points for fragment-based design. |

| Key Descriptors | Separated from derivatives based on MW, H-bond donors/acceptors, rotatable bonds, and PSA. nih.gov | These properties are critical for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. |

Database Mining for Lignan Diversity and Distribution

Database mining is a crucial chemoinformatic technique for understanding the diversity and distribution of a specific class of compounds, such as lignans. This process involves the systematic analysis of large chemical and biological databases to identify patterns, classify compounds, and uncover relationships between chemical structures and their biological activities.

Detailed and precise information regarding lignans present in food and medicinal plants is essential for assessing their health effects in vivo. mdpi.com The development of comprehensive databases dedicated to lignans is a key step in this process. mdpi.com These databases compile information on the chemical structures, sources, and concentrations of various lignans. mdpi.comwur.nl For instance, national and international efforts have led to the creation of databases that include major enterolignan precursors like lariciresinol (B1674508), pinoresinol (B1678388), secoisolariciresinol (B192356), and matairesinol. wur.nl Such databases can be mined to understand the structural diversity within the lignan family, which includes various subclasses such as dibenzylbutanes, furofurans, and dibenzocyclooctadienes.

A chemometric analysis of 160 lignan and neolignan compounds, including representatives from various subclasses, demonstrated the vast structural diversity within this superfamily. nih.gov By employing substructure searches in chemical databases like SciFinder, researchers can identify and categorize numerous lignan structures. nih.gov This type of analysis helps to understand the chemical space occupied by lignans and can reveal trends in their structural features. nih.gov

Furthermore, the integration of metabolomic and transcriptomic data can provide deeper insights into the biosynthesis and distribution of lignans in specific plant species. nih.gov By analyzing the metabolic pathways, it is possible to identify and quantify different lignans and their precursors, contributing to a more comprehensive understanding of their diversity. nih.gov

The following table provides an overview of the types of data that can be mined from lignan-focused databases and their relevance to understanding the diversity and distribution of compounds like this compound.

| Data Type | Description | Relevance to Lignan Diversity and Distribution |

| Chemical Structure | 2D and 3D representations of lignan molecules. | Allows for classification into subclasses and identification of unique structural motifs. |

| Botanical Source | The plant species, family, and part of the plant from which the lignan was isolated. | Reveals patterns in the taxonomic distribution of different lignan types. |

| Geographical Origin | The location where the source plant was collected. | Helps in understanding the influence of environmental factors on lignan production. |

| Concentration Data | The amount of a specific lignan found in a particular source. | Provides quantitative insights into the abundance and distribution of lignans. |

| Spectroscopic Data | NMR, Mass Spectrometry, and other analytical data. | Facilitates the identification and structural elucidation of novel lignans. |

| Biological Activity | Information on the known biological effects of the lignans. | Enables the correlation of structural features with specific biological functions. |

In Silico Screening and Library Design for Future Research

In silico screening and the design of compound libraries are powerful computational tools that enable the exploration of the therapeutic potential of natural products and their derivatives. These methods allow for the rapid assessment of large numbers of molecules for their potential to interact with specific biological targets, thereby prioritizing compounds for synthesis and experimental testing.

The process of designing a virtual library of compounds based on a natural product scaffold, such as that of this compound, involves several key steps. Initially, a core structure is selected, and then a variety of chemical modifications are computationally applied to generate a diverse set of virtual derivatives. This virtual library can then be screened against a panel of biological targets using techniques like molecular docking and pharmacophore modeling.

For example, a study on lignan derivatives as potential anticancer agents utilized a 2D-QSAR (Quantitative Structure-Activity Relationship) approach to design novel compounds with improved activity. imist.ma This involved generating a model that links the chemical structures of a set of 25 lignan derivatives to their anticancer effects, which can then be used to predict the activity of new, unsynthesized compounds. imist.ma

Similarly, in silico methods have been employed to investigate plant lignans as potential inhibitors of the estrogen receptor in breast cancer. bohrium.comresearchgate.net In this research, a library of four phytoestrogen lignans was evaluated for their pharmacological properties and their ability to bind to the estrogen receptor alpha using docking simulations. bohrium.comresearchgate.net Such studies provide a rationale for the selection of promising candidates for further preclinical investigation.

Another application of in silico screening is in the search for antiviral agents. A computational study of twenty-seven antiviral lignan derivatives was conducted to identify potent inhibitors of SARS-CoV-2. nih.gov This involved virtual screening against multiple viral enzymes, assessment of drug-likeness, and molecular dynamics simulations to evaluate the stability of the ligand-protein complexes. nih.gov

The design of a virtual library for future research on this compound and related lignans would follow a similar workflow, as outlined in the table below.

| Step | Description | Computational Tools and Techniques |

| 1. Scaffold Selection | The core chemical structure of this compound or a related lignan is chosen as the starting point. | Chemical drawing software (e.g., ChemDraw, Marvin Sketch). |

| 2. Library Enumeration | A diverse set of virtual derivatives is generated by computationally adding or modifying functional groups on the scaffold. | Combinatorial library enumeration software. |

| 3. Property Filtering | The virtual library is filtered based on physicochemical properties to ensure drug-likeness (e.g., Lipinski's rule of five). | ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software (e.g., SwissADME). bohrium.comnih.gov |

| 4. Virtual Screening | The filtered library is screened against one or more biological targets of interest. | Molecular docking software (e.g., AutoDock, Glide), pharmacophore modeling software (e.g., PHASE, Catalyst). nih.gov |

| 5. Hit Prioritization | The results of the virtual screen are analyzed to identify the most promising virtual hits for synthesis and biological evaluation. | Scoring functions, binding energy calculations, visual inspection of binding modes. |

By employing these computational strategies, researchers can efficiently explore the chemical space around this compound, identify derivatives with potentially enhanced biological activity, and generate testable hypotheses for future experimental studies.

Future Research Directions and Emerging Applications of Fragransin B1 in Chemical Biology

Exploration of Novel Biological Activities in Diverse Cellular Systems

While lignans (B1203133) are known for a broad spectrum of medicinal effects, the full biological activity profile of Fragransin B1 remains underexplored. mdpi.com Future research should focus on systematically screening this compound and its derivatives against a wide range of cellular systems to uncover novel bioactivities. High-throughput screening campaigns could reveal unexpected therapeutic potential in areas beyond the traditionally recognized effects of lignans. Investigating its effects on various cell lines, including different types of cancer cells, neuronal cells, immune cells, and patient-derived organoids, could provide a more comprehensive understanding of its cellular targets and mechanisms of action. A key research direction is to move beyond generalized activity labels and pinpoint the specific molecular pathways modulated by this compound.

Table 1: Potential Areas for Biological Activity Screening of this compound

| Cellular System | Potential Biological Activity to Investigate | Rationale |

|---|---|---|

| Cancer Cell Lines | Anti-proliferative, Pro-apoptotic, Anti-metastatic | Lignans are known to possess anticancer properties; exploring a diverse panel of cancers is crucial. mdpi.com |

| Neuronal Cells | Neuroprotective, Anti-neuroinflammatory, Synaptogenic | The neurotrophic potential of related lignans suggests a possible role in neurological disorders. mdpi.com |

| Immune Cells (e.g., Macrophages) | Anti-inflammatory, Immunomodulatory | Investigating effects on cytokine production and immune cell activation. mdpi.com |

| Cardiomyocytes | Cardioprotective | Exploring potential protective effects against ischemia-reperfusion injury or drug-induced cardiotoxicity. |

| Hepatocytes | Hepatoprotective | Assessing the ability to mitigate liver damage induced by toxins or oxidative stress. |

Comprehensive Elucidation of Biosynthetic Pathways and Engineering for Production

The natural production of lignans like this compound in plants is often inefficient and subject to environmental variability. A complete understanding of its biosynthetic pathway is a critical step toward sustainable and scalable production. The biosynthesis of tetrahydrofuran (B95107) lignans involves the dimerization of phenylpropanoid precursors, such as E-isoeugenol, which is derived from phenylalanine. scielo.brresearchgate.net This coupling is a key step that dictates the core structure of the lignan (B3055560). nih.gov

Future research must focus on identifying and characterizing the specific enzymes, such as dirigent proteins and oxidoreductases, responsible for the precise stereochemical assembly of the this compound scaffold. Once these enzymatic steps are fully elucidated, metabolic engineering strategies can be employed to transfer the entire biosynthetic pathway into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.govpatsnap.comiqs.edu These microorganisms can be genetically modified to efficiently convert simple feedstocks, such as glucose, into high-value lignans. patsnap.comresearchgate.net This bio-based production platform would not only provide a reliable source of this compound for research purposes but also enable the creation of novel "unnatural" analogs by introducing engineered enzymes with altered specificities.

Development of Advanced Synthetic Methodologies for Complex Lignan Architectures

The chemical synthesis of structurally complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. The tetrahydrofuran lignan core, with its multiple stereocenters, requires precise control over stereochemistry. Various synthetic strategies have been developed for related lignans, often involving biomimetic approaches that mimic the natural oxidative coupling process or employ tandem reactions to construct the carbon skeleton in a few efficient steps. nih.govnih.govresearchgate.net

Future efforts in this area should aim to develop more convergent and modular synthetic routes. A divergent approach, starting from a common chiral intermediate, could allow for the efficient synthesis of a library of this compound analogs with diverse substitution patterns on the aryl rings. mdpi.comresearchgate.net The development of novel catalytic methods for asymmetric synthesis and late-stage functionalization would be particularly valuable. These advanced synthetic methodologies are essential for producing sufficient quantities of this compound for biological studies and for generating a diverse set of derivatives needed for structure-activity relationship (SAR) investigations.

Table 2: Key Synthetic Strategies for Tetrahydrofuran Lignans

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Biomimetic Oxidative Coupling | Mimics the natural biosynthetic pathway via phenolic oxidation. nih.gov | Potentially short and efficient routes to the core structure. |

| Tandem Reactions | Assembles the carbon skeleton in a single step through a cascade of reactions. nih.gov | High step-economy and rapid access to complex structures. |

| Divergent Synthesis | Utilizes a common intermediate to produce multiple different lignan analogs. mdpi.comresearchgate.net | Efficient for building libraries of related compounds for SAR studies. |

| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemistry of key bond-forming reactions. | Enables the selective synthesis of a single enantiomer. |

Application of this compound as a Molecular Probe for Biological Pathway Dissection

A powerful application of natural products in chemical biology is their use as molecular probes to investigate complex biological processes. The unique structure of this compound can be leveraged to create chemical tools for dissecting cellular pathways. This involves strategically modifying the this compound scaffold by attaching reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups.

For example, a fluorescently labeled this compound analog could be used to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques. An affinity-based probe, such as a biotinylated version, could be used in pull-down experiments to identify the direct protein targets of this compound, thereby elucidating its mechanism of action. The development of such molecular probes would transform this compound from a compound with an observed biological effect into a sophisticated tool for fundamental biological discovery.

Role as a Lead Compound for Development of Research Tools in Basic Biomedical Sciences

Beyond its direct therapeutic potential, the chemical structure of this compound serves as an excellent "lead compound" or starting point for the development of new research tools. Through medicinal chemistry efforts, analogs of this compound can be designed to have improved potency, selectivity, and metabolic stability for a specific biological target.

This process involves generating a library of derivatives and systematically testing them to establish a clear structure-activity relationship (SAR). For instance, if this compound is found to inhibit a particular enzyme, analogs could be synthesized to probe the enzyme's active site, leading to the development of highly selective inhibitors. These optimized molecules can then be used as research tools to study the physiological role of that specific enzyme in health and disease, both in cell culture and in animal models. This approach allows the broader scientific community to leverage the unique chemical space occupied by the this compound scaffold to advance fundamental biomedical research.

Q & A

Q. How can interdisciplinary approaches enhance this compound’s ethnopharmacological validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products